

Technical Guide: Spectroscopic Characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine

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Compound of Interest

Compound Name: 1-(5-Chloro-2-methoxyphenyl)piperazine

Cat. No.: B8781168

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Compound Identity & Significance

This guide focuses on the hydrochloride salt and free base forms of **1-(5-Chloro-2-methoxyphenyl)piperazine**. This moiety is structurally significant due to the specific "2-methoxy, 5-chloro" substitution pattern, which modulates receptor binding affinity compared to its non-chlorinated analog (o-MeOPP) or the meta-chlorinated analog (m-CPP).

Parameter	Detail
IUPAC Name	1-(5-Chloro-2-methoxyphenyl)piperazine
Common Abbreviation	5-Cl-2-OMe-PP
CAS Number (HCl)	99857-72-4
CAS Number (Free Base)	5466-22-8 (Verify specific vendor listings)
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O (Free Base) / C ₁₁ H ₁₆ Cl ₂ N ₂ O (HCl)
Molecular Weight	226.70 g/mol (Base) / 263.16 g/mol (HCl)
Appearance	White to off-white crystalline powder
Melting Point	213–216 °C (HCl salt)

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the N-alkylation of 5-chloro-2-anisidine with bis(2-chloroethyl)amine hydrochloride in the presence of a base (e.g., K₂CO₃) in diglyme or butanol.

NMR Sample Preparation Protocol

- Solvent Selection: Use DMSO-d₆ for the Hydrochloride salt due to solubility constraints and to prevent exchange of the ammonium protons. Use CDCl₃ for the Free Base to observe distinct N-H shifts.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (2-OMe, 5-Cl) creates a distinct splitting pattern in the aromatic region. The chlorine atom at position 5 is para to the methoxy group (position 2) and meta to the piperazine nitrogen (position 1).

^1H NMR Data (400 MHz, DMSO- d_6)

Note: Chemical shifts are reported for the HCl salt form.

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
NH ₂ ⁺	9.20–9.40	Broad Singlet	2H	-	Protonated secondary amine (Piperazine N4).
Ar-H (C6)	6.95–7.05	Doublet (d)	1H	J \approx 2.5	Meta to Cl, Ortho to Piperazine N. Shielded by N-donation but deshielded by Cl.
Ar-H (C4)	7.05–7.15	dd	1H	J \approx 8.8, 2.5	Meta to OMe, Ortho to Cl. Shows ortho-coupling to H3 and meta-coupling to H6.
Ar-H (C3)	6.90–7.00	Doublet (d)	1H	J \approx 8.8	Ortho to OMe. Shielded by electron-donating OMe group.
OCH ₃	3.78–3.82	Singlet	3H	-	Characteristic methoxy peak.
Pip-CH ₂ (N1)	3.15–3.25	Broad Multiplet	4H	-	Protons on carbons adjacent to

the Aniline
Nitrogen
(N1).

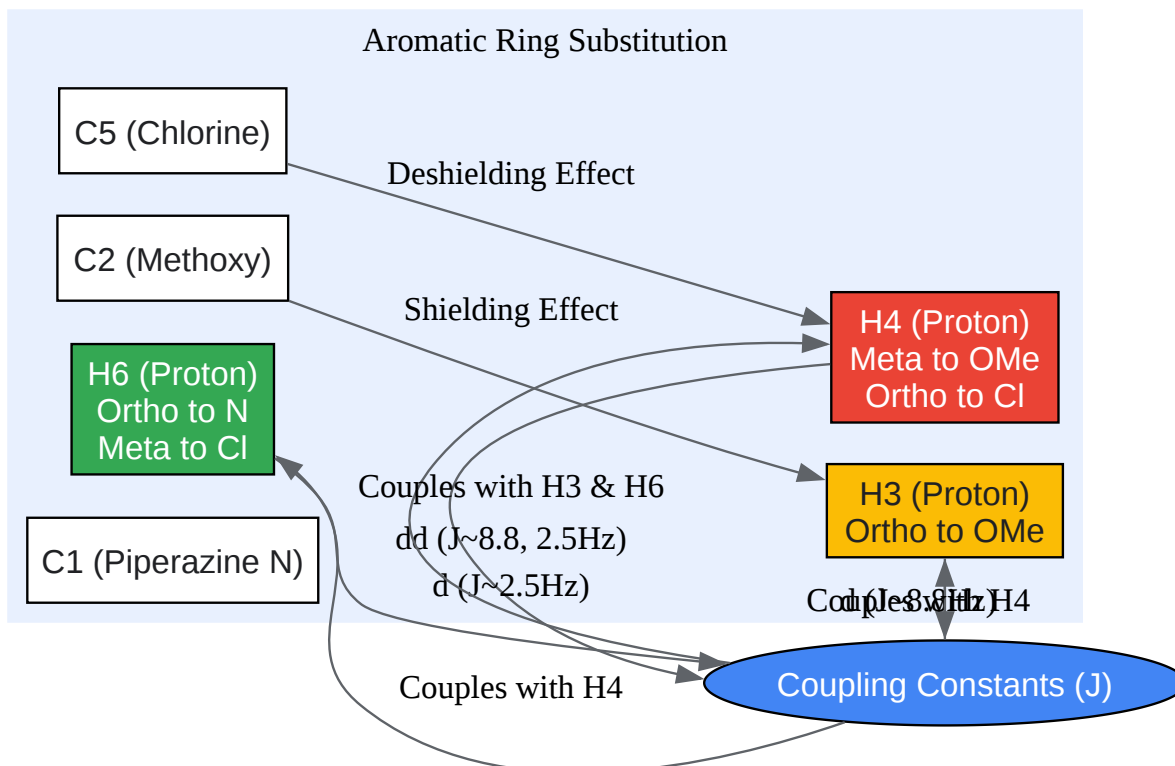
Pip-CH ₂ (N4)	3.00–3.10	Broad Multiplet	4H	-	Protons on carbons adjacent to the Ammonium Nitrogen (N4).
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¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Type	Shift (δ ppm)	Assignment
Ar-C-O	~150.5	C2 (Ips0 to Methoxy)
Ar-C-N	~140.2	C1 (Ips0 to Piperazine)
Ar-C-Cl	~125.0	C5 (Ips0 to Chlorine)
Ar-C-H	~118.0	C4
Ar-C-H	~119.5	C6
Ar-C-H	~112.5	C3 (Ortho to OMe, typically most shielded)
OCH ₃	56.0	Methoxy Carbon
Pip-CH ₂	47.5	Piperazine C (N1 side)
Pip-CH ₂	43.8	Piperazine C (N4 side)

Structural Assignment Logic (Graphviz)

The following diagram illustrates the coupling logic used to assign the aromatic protons based on the 1,2,5-substitution pattern.



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Caption: ^1H NMR coupling network for the 1,2,4-trisubstituted benzene ring of **1-(5-Chloro-2-methoxyphenyl)piperazine**.

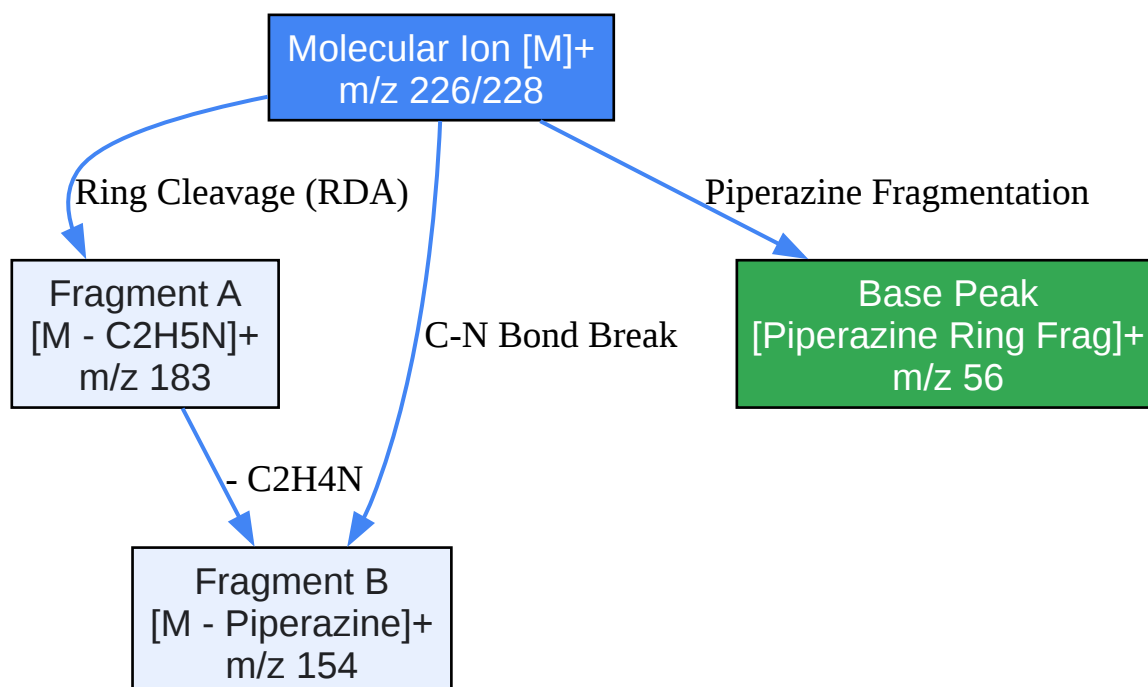
Mass Spectrometry (MS)

Mass spectrometry analysis (EI, 70eV) reveals a characteristic fragmentation pattern driven by the stability of the piperazine ring and the chlorophenyl moiety.

Key MS Peaks (EI Source)

m/z	Relative Abundance	Fragment Identity	Mechanism
226 / 228	~25% / 8%	[M] ⁺ (Molecular Ion)	Shows characteristic 3:1 Chlorine isotope pattern (³⁵ Cl/ ³⁷ Cl).
183 / 185	High	[M - C ₂ H ₅ N] ⁺	Loss of imine fragment from piperazine ring (Retro-Diels-Alder type).
154 / 156	Moderate	[M - C ₄ H ₁₀ N ₂] ⁺	Chloromethoxyphenol cation (Loss of entire piperazine ring).
56	100% (Base Peak)	[C ₃ H ₆ N] ⁺	Piperazinium fragment (CH ₂ =N-CH ₂ -CH ₂). Characteristic of all N-substituted piperazines.

Fragmentation Pathway Diagram



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Caption: Proposed EI-MS fragmentation pathway showing the origin of the base peak (m/z 56) and the chlorine-containing aryl fragments.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the salt form (Broad NH) versus the free base.

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3200–3400	N-H Stretch (Broad)	Ammonium salt (N-H^+) or Amine (Free base).
2800–3000	C-H Stretch	Alkyl CH_2 of the piperazine ring.
1580, 1500	C=C Stretch	Aromatic ring skeletal vibrations.
1240–1260	C-O Stretch	Aryl alkyl ether (Ar-O-CH_3).
1030	C-O-C Stretch	Symmetric ether stretch.
750–800	C-Cl Stretch	Aryl chloride vibration.

Quality Control & Purity Analysis

For research and development, purity is typically assessed via HPLC.

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: Acetonitrile : Water (0.1% TFA or Formic Acid) gradient.
- Detection: UV at 210 nm (Amine/Chlorine absorption) and 280 nm (Aromatic ring).
- Retention Time: The 5-Cl substituent increases lipophilicity compared to the non-chlorinated analog, resulting in a longer retention time on RP-C18 columns.

References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8781168/docs#technical-guide-spectroscopic-characterization-of-1-5-chloro-2-methoxyphenyl-piperazine\]](https://www.benchchem.com/product/b8781168/docs#technical-guide-spectroscopic-characterization-of-1-5-chloro-2-methoxyphenyl-piperazine)

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